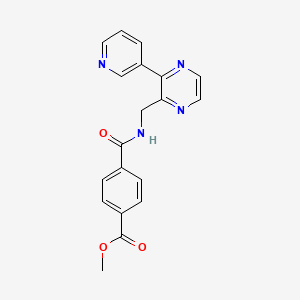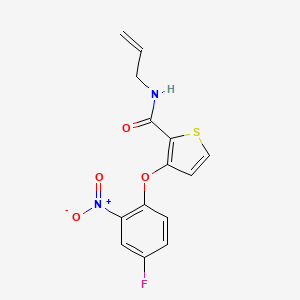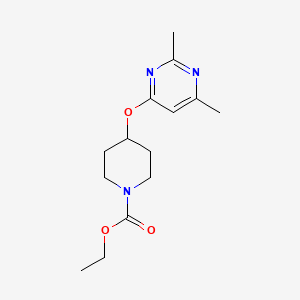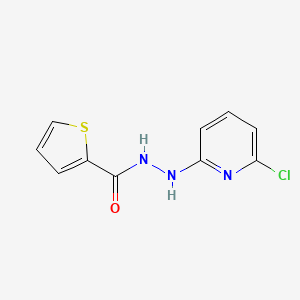
(3-Methylpyridin-4-yl)methanamine dihydrochloride
カタログ番号 B2820315
CAS番号:
85127-50-0
分子量: 195.09
InChIキー: CCKLJVPDSMISSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Methylpyridin-4-yl)methanamine dihydrochloride” is a chemical compound with the empirical formula C7H12Cl2N2. Its molecular weight is 195.09 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is Cl.Cl.Cc1cnccc1CN . The InChI key is CCKLJVPDSMISSM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a number of heavy atoms: 11, and a number of aromatic heavy atoms: 6 . The fraction Csp3 is 0.29 . It has 1 rotatable bond . The number of H-bond acceptors is 2.0, and the number of H-bond donors is 1.0 . The molar refractivity is 50.81 . The TPSA is 38.91 Ų .科学的研究の応用
Synthesis and Catalytic Applications
- Synthesis of Zinc(II) Complexes : A study by Kwon, Nayab, and Jeong (2015) focused on synthesizing zinc(II) complexes using iminopyridines, related to (3-Methylpyridin-4-yl)methanamine dihydrochloride, for catalyzing the polymerization of lactide (Kwon, Nayab, & Jeong, 2015).
Biomedical Research
- Biased Agonists of Serotonin Receptors : Sniecikowska et al. (2019) designed methanamine derivatives as serotonin 5-HT1A receptor-biased agonists, providing insights into their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
- Antibacterial and Antifungal Properties : Rao, Prasad, and Rao (2013) synthesized a compound related to this compound, evaluating its antibacterial and antifungal activity (Rao, Prasad, & Rao, 2013).
Neurological Research
- Neurotoxicity Studies : Javitch, D'Amato, Strittmatter, and Snyder (1985) investigated a neurotoxin structurally similar to this compound, providing insights into Parkinsonism (Javitch, D'Amato, Strittmatter, & Snyder, 1985).
Photophysical and Chemical Properties
- Luminescence in Complexes : Shaw and Schmehl (1991) discussed the luminescence behavior of ligands and Re(I) complexes, including derivatives of this compound (Shaw & Schmehl, 1991).
- Methane Monooxygenase Functional Models : Sankaralingam and Palaniandavar (2014) studied diiron(III) complexes with ligands related to this compound as models for methane monooxygenases (Sankaralingam & Palaniandavar, 2014).
Therapeutic Research
- HIV-1 Reverse Transcriptase Inhibitors : Saari et al. (1992) synthesized and evaluated 3-aminopyridin-2(1H)-one derivatives as HIV-1 RT inhibitors, related to the structure of this compound (Saari et al., 1992).
将来の方向性
特性
IUPAC Name |
(3-methylpyridin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6-5-9-3-2-7(6)4-8;;/h2-3,5H,4,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKLJVPDSMISSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2820234.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2820235.png)
![2-Methyl-4-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2820237.png)




![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2820243.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2820246.png)
![4-[4-(Hydroxymethyl)piperidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2820247.png)

![2-(azocane-1-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enenitrile](/img/structure/B2820250.png)
![[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2820254.png)
